2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline
Description
The compound 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a bromo (-Br), difluoromethoxy (-OCF₂H), and trifluoromethyl (-CF₃) substituent on the aromatic ring. Such compounds are critical intermediates in pharmaceutical and agrochemical synthesis, where halogen and fluorine substituents enhance stability, lipophilicity, and bioactivity .
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(15)1-3(8(12,13)14)2-5(6)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGHNFSJRKICPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds with extended aromatic systems.
Scientific Research Applications
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (-CF₃) group strongly withdraws electrons, reducing the aromatic ring’s nucleophilicity. This is critical in Suzuki-Miyaura couplings, as seen in 2-Bromo-5-(trifluoromethyl)aniline .
- Difluoromethoxy (-OCF₂H) in 3-Bromo-5-chloro-2-(difluoromethoxy)aniline further enhances EWG effects compared to methoxy (-OCH₃), increasing acidity of the aniline NH₂ group .
Halogen Position:
- Bromine at position 2 (para to NH₂) in 2-Bromo-5-(trifluoromethyl)aniline facilitates electrophilic substitution at position 3. In contrast, bromine at position 4 (as in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline) directs reactions to ortho/para positions relative to CF₃ .
Biological Activity
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline (CAS No. 1805520-04-0) is an organic compound that has garnered attention for its potential biological activities. The unique combination of bromine, difluoromethoxy, and trifluoromethyl groups in its structure enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline, including its synthesis, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline typically involves several steps starting from commercially available precursors. Common methods include:
- Bromination : The introduction of bromine into the aromatic ring.
- Trifluoromethylation : The addition of trifluoromethyl groups.
- Methoxylation : The introduction of difluoromethoxy groups through nucleophilic substitution reactions.
These reactions often require specific catalysts and controlled conditions to achieve high yields and purity.
Chemical Reactions
The compound can participate in various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines.
- Oxidation/Reduction : It can undergo redox reactions to form different derivatives.
- Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to form more complex structures.
The biological activity of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, which may lead to desired biological effects. The compound has been studied for its potential as an enzyme inhibitor and its ability to modulate various biological pathways .
Case Studies
- Anticancer Activity : Research has shown that fluorinated compounds similar to 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline exhibit significant anticancer properties. A study comparing fluorinated derivatives indicated that increased fluorination correlates with enhanced potency against cancer cell lines, suggesting that this compound may also possess similar effects .
- Enzyme Inhibition : Inhibitory studies have demonstrated that compounds containing trifluoromethyl groups can effectively inhibit histone deacetylases (HDACs), which are critical in cancer progression. The incorporation of the trifluoromethyl moiety in 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline may enhance its efficacy as an HDAC inhibitor .
Biological Activity Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
